molecular formula C18H18ClNO3S B4954797 ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate

ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate

Cat. No.: B4954797
M. Wt: 363.9 g/mol
InChI Key: JRQTTYGXWOOVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate, also known as this compound, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. It may also interact with cell membranes and alter their properties.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of certain tumor cells. However, its effects on human cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. However, its effects on human cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate. One direction is to investigate its potential use as a drug delivery system. Another direction is to study its effects on human cells and tissues to determine its safety and efficacy. Additionally, further research is needed to understand its mechanism of action and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate involves the reaction between 4-chlorobenzyl mercaptan and this compound 2-amino benzoate in the presence of acetic anhydride and triethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoateamine. The reaction takes place at room temperature and yields the desired product in good yields.

Scientific Research Applications

Ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as a drug delivery system and as a tool for studying protein-protein interactions.

Properties

IUPAC Name

ethyl 2-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c1-2-23-18(22)15-5-3-4-6-16(15)20-17(21)12-24-11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQTTYGXWOOVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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